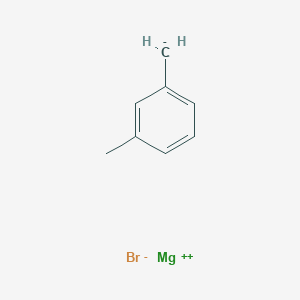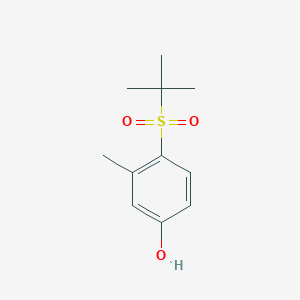
N-p-Methylphenyl-1-deoxy-D-fructosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-p-Methylphenyl-1-deoxy-D-fructosylamine: is a chemical compound with the molecular formula C13H18N2O6 and a molecular weight of 298.2918 g/mol It is known for its unique structure, which includes a fructosylamine backbone linked to a p-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Methylphenyl-1-deoxy-D-fructosylamine typically involves the reaction of D-fructose with p-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fructosylamine bond . The process may involve steps such as:
Mixing D-fructose and p-methylphenylamine: in a suitable solvent.
Heating the mixture: to promote the reaction.
Purification: of the product using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-p-Methylphenyl-1-deoxy-D-fructosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives , while reduction could produce amines .
Applications De Recherche Scientifique
N-p-Methylphenyl-1-deoxy-D-fructosylamine has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-p-Methylphenyl-1-deoxy-D-fructosylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in metabolic processes or therapeutic actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-p-Methylphenyl-1-deoxy-D-glucosylamine
- N-p-Methylphenyl-1-deoxy-D-mannosylamine
- N-p-Methylphenyl-1-deoxy-D-galactosylamine
Uniqueness
N-p-Methylphenyl-1-deoxy-D-fructosylamine is unique due to its specific fructosylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for targeted applications .
Propriétés
Numéro CAS |
90866-04-9 |
|---|---|
Formule moléculaire |
C13H19NO5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(3S,4R,5R)-2-[(4-methylanilino)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-7-13(18)12(17)11(16)10(15)6-19-13/h2-5,10-12,14-18H,6-7H2,1H3/t10-,11-,12+,13?/m1/s1 |
Clé InChI |
WOCHALJRKPARRT-FKJOKYEKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)NCC2(C(C(C(CO2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


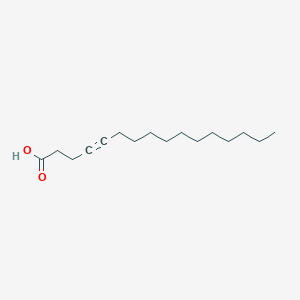
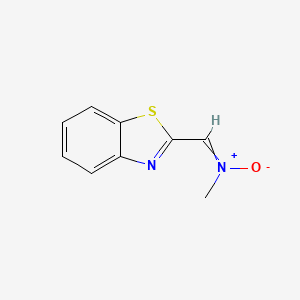
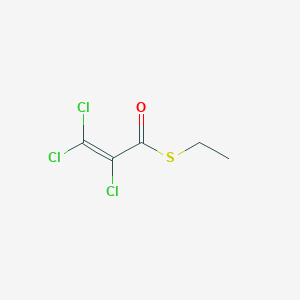
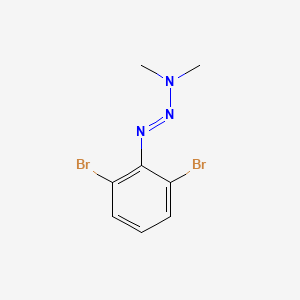
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
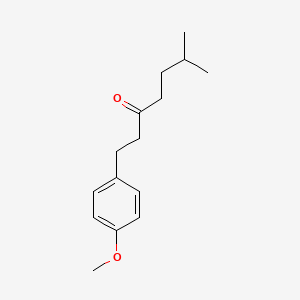
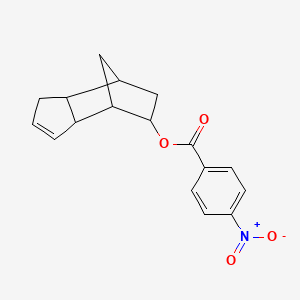
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
